2,3-dihydro-1-benzothiophen-6-ol
Description
2,3-Dihydro-1-benzothiophen-6-ol is a heterocyclic compound featuring a benzothiophene core partially saturated at the 2,3-positions, with a hydroxyl group at the 6-position. The sulfur atom in the thiophene ring distinguishes it from oxygen-containing analogs like benzofurans, influencing electronic properties, solubility, and reactivity.
Properties
CAS No. |
343929-61-3 |
|---|---|
Molecular Formula |
C8H8OS |
Molecular Weight |
152.2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the efficient methods for synthesizing 2,3-dihydro-1-benzothiophen-6-ol involves the Rh-catalyzed hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities (up to 99% yield and >99% ee) under optimized conditions . Another approach involves the one-step synthesis of benzothiophenes by aryne reaction with alkynyl sulfides, which allows for the formation of diverse multisubstituted benzothiophene derivatives .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the aforementioned synthetic routes. The Rh-catalyzed hydrogenation method is particularly suitable for industrial applications due to its high efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
2,3-Dihydro-1-benzothiophen-6-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it to its corresponding thiol or thioether.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, thioethers, and various substituted benzothiophenes .
Scientific Research Applications
2,3-Dihydro-1-benzothiophen-6-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: Its derivatives are studied for their potential biological activities, including antiviral, antibacterial, and anticancer properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 2,3-dihydro-1-benzothiophen-6-ol involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2,3-Diphenyl-1-benzofuran-6-ol (CAS: 38256-48-3)
- Structural Differences :
- Heteroatom : Oxygen (benzofuran) vs. sulfur (benzothiophene).
- Substituents : Two phenyl groups at positions 2 and 3, absent in the target compound.
- Key Properties :
- Higher molecular weight (286.32 g/mol vs. ~152.21 g/mol for the target).
- Increased steric bulk and electron-withdrawing effects from phenyl groups.
- Reduced solubility in polar solvents compared to the hydroxylated benzothiophene.
- Research Relevance : Used in studies of photophysical properties due to extended conjugation from phenyl substituents .
3-[(2-Iodophenyl)amino]-2,3-dihydro-1-benzofuran-6-ol
- Structural Differences: Heteroatom: Oxygen (benzofuran) vs. sulfur. Substituents: Amino group linked to an iodophenyl moiety vs. a simple hydroxyl group.
- Key Properties: The iodine atom introduces significant molecular weight (353.16 g/mol) and polarizability.
- Research Relevance : Likely explored for halogen bonding or as a precursor in radiopharmaceuticals .
6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine (CAS: 2306268-61-9)
- Structural Differences :
- Core Structure : Benzodioxin (two oxygen atoms) vs. benzothiophene (sulfur).
- Substituents : Complex amine and methoxy groups vs. a single hydroxyl.
- Key Properties: Higher molecular weight (391.46 g/mol) and basicity due to the dimethylamino group. Enhanced solubility in organic solvents compared to the hydroxylated benzothiophene.
- Research Relevance : Investigated for receptor-targeted applications given its amine functionality .
Comparative Data Table
| Compound | Molecular Formula | Molecular Weight (g/mol) | Heteroatom | Key Substituents | Notable Properties |
|---|---|---|---|---|---|
| 2,3-Dihydro-1-benzothiophen-6-ol | C₈H₈OS | ~152.21 | Sulfur | 6-OH | Moderate polarity, flexible ring |
| 2,3-Diphenyl-1-benzofuran-6-ol | C₂₀H₁₄O₂ | 286.32 | Oxygen | 2,3-Ph, 6-OH | Low solubility, extended conjugation |
| 3-[(2-Iodophenyl)amino]-...-6-ol | C₁₄H₁₂INO₂ | 353.16 | Oxygen | 6-OH, 2-iodophenylamino | High polarizability, H-bond donor |
| 6-(2,3-Dihydro-1,4-benzodioxin...) | C₂₃H₂₅N₃O₃ | 391.46 | Oxygen | Methoxy, dimethylamino | High basicity, receptor affinity |
Research Implications and Limitations
- Data Gaps: Limited experimental data (e.g., logP, melting points) for the target compound necessitate extrapolation from structural analogs.
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